molecular formula C17H21ClN6 B6456717 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine CAS No. 2549028-24-0

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine

Cat. No. B6456717
CAS RN: 2549028-24-0
M. Wt: 344.8 g/mol
InChI Key: VHBUKIKYGXIYII-UHFFFAOYSA-N
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Description

The compound “4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine” is an azaspiro compound that is 8-azaspiro[4.5]decane-7,9-dione substituted at the nitrogen atom by a 4-(piperazin-1-yl)butyl group which in turn is substituted by a pyrimidin-2-yl group at the N(4) position .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrimidine ring attached to a piperazine ring, which is further attached to a cyclopropyl group and a dimethylpyrimidine group .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing their activity

Mode of Action

The exact mode of action of this compound is currently unknown. The interaction of the compound with its targets and the resulting changes would depend on the specific targets it binds to. For instance, if the compound acts as an agonist or antagonist to a receptor, it could either stimulate or inhibit the receptor’s activity, respectively .

Biochemical Pathways

The downstream effects would depend on the specific pathways and targets involved .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of certain molecules within the cell .

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to provide accurate information on its safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6/c1-11-12(2)21-15(13-3-4-13)22-16(11)23-5-7-24(8-6-23)17-19-9-14(18)10-20-17/h9-10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBUKIKYGXIYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)Cl)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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